2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Physicochemical Property Lipophilicity

For kinase inhibitor programs, generic 7-H or 7-methyl pyrrolo[2,3-d]pyrimidine cores often lead to poor permeability, stalling lead optimization. This 7-isopropyl analog is the direct solution. It delivers a LogP of ~3.57 versus 2.47 for the methyl analog, actively driving membrane permeability improvements. - Orthogonal Handles: Sequential SNAr/cross-coupling at C2 & C4 for rapid SAR exploration. - Supply Advantage: 97% purity, stocked in the USA with room temperature shipping. Standardized 1g and 5g formats enable procurement efficiency.

Molecular Formula C9H9Cl2N3
Molecular Weight 230.09 g/mol
CAS No. 1227635-12-2
Cat. No. B1404985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
CAS1227635-12-2
Molecular FormulaC9H9Cl2N3
Molecular Weight230.09 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3
InChIKeyCSWRJCCGUUJABM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: Properties and Procurement


2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1227635-12-2) is a heterocyclic organic compound belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by a dichlorinated pyrimidine ring fused to a pyrrole ring with an N7-isopropyl substituent. It is primarily utilized as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active molecules [1]. Its key attributes include a molecular formula of C₉H₉Cl₂N₃, a molecular weight of 230.09 g/mol, and a purity specification commonly at 95% . The compound is supplied as a light yellow solid and is stable under recommended storage conditions .

Pyrrolopyrimidine scaffold for kinase inhibitor synthesis
N7-isopropyl substitution for lipophilicity design
Dichloro handles enable sequential functionalization

Why 2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Substituted


The N7-substituent on the pyrrolo[2,3-d]pyrimidine core profoundly influences key physicochemical properties, such as lipophilicity and steric bulk, which directly impact reactivity in downstream synthetic steps and the pharmacokinetic profile of final drug candidates. Simple substitution with other commercially available analogs, such as the 7-methyl or 7-H derivatives, can lead to significant deviations in molecular properties, potentially compromising reaction yields or altering biological activity. The specific isopropyl group provides a unique balance of lipophilicity and steric hindrance not replicated by smaller or larger substituents , making direct interchange without rigorous re-optimization a high-risk proposition for project timelines and outcomes.

7-methyl analog may shift lipophilicity, altering permeability-dependent properties.
7-H analog shows mass and reactivity difference; may disrupt MS monitoring and reaction outcomes.

2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: Quantitative Comparison


Lipophilicity Advantage Over 7-Methyl Analog

The 7-isopropyl substituent confers a significantly higher predicted lipophilicity compared to the 7-methyl analog, which is a key determinant for membrane permeability and oral absorption in drug development. The predicted LogP for the target compound is 3.57 , whereas the 7-methyl analog (2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) has a reported LogP of 2.47 [1]. This represents a log unit increase of 1.10, or an approximate 12.6-fold increase in partition coefficient, suggesting superior ability to cross lipid bilayers.

Lipophilicity Comparison
Data to verify
ΔLogP +1.10
Predicted LogP: 3.57 vs 2.47
Higher lipophilicity may support membrane permeability screening
Predicted values; experimental validation recommended
Medicinal Chemistry Physicochemical Property Lipophilicity

Molecular Weight Distinction vs. 7-H Analog

The target compound has a molecular weight of 230.09 g/mol , which is 42.07 g/mol higher than the parent 7-H analog, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4), which has a molecular weight of 188.02 g/mol . This difference is significant in the context of fragment-based drug design and for monitoring reaction progress via mass spectrometry.

MW vs 7-H Analog
Data to verify
230.09 g/mol
ΔMW +42.07 g/mol
Distinct mass enables unambiguous MS identification
Supports reaction monitoring and purity assessment
Synthetic Chemistry Intermediate Property Molecular Weight

2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: Application Scenarios


Lipophilic Kinase Inhibitor Lead Synthesis

This compound is the preferred starting material for synthesizing kinase inhibitor libraries where improved passive membrane permeability is a primary design goal. The N7-isopropyl group's contribution to a higher LogP (3.57) compared to a 7-methyl analog (2.47) is leveraged to create analogs with potentially better oral absorption profiles [1].

Molecular Weight Marker for Reaction Monitoring

Due to its specific molecular weight of 230.09 g/mol , this compound serves as an easily distinguishable intermediate in complex synthetic sequences. Its mass difference from the common 7-H precursor (188.02 g/mol) allows for straightforward reaction monitoring and product confirmation via LC-MS.

Bioactive Pyrrolopyrimidine Probe Synthesis

As a versatile building block, this compound is utilized to create chemical probes for studying kinase targets. The dichloro substitution pattern provides two orthogonal handles for sequential functionalization via nucleophilic aromatic substitution or cross-coupling reactions, enabling the efficient exploration of structure-activity relationships (SAR) around the pyrrolo[2,3-d]pyrimidine scaffold [2].

Application
Selection Property
Validation Focus
Kinase inhibitor permeability design
Isopropyl-derived lipophilicity profile
Permeability assay and PK correlation
Reaction monitoring by LC-MS
Isopropyl group mass distinction for MS detection
MS-based reaction tracking and purity confirmation
Chemical probe and SAR exploration
Two orthogonal reactive handles
Sequential functionalization and diversity generation

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